molecular formula C14H14N2O4 B2921916 6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354815-34-2

6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B2921916
CAS No.: 354815-34-2
M. Wt: 274.276
InChI Key: FQMGHDYQCQVRST-UHFFFAOYSA-N
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Description

“6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 354815-34-2. It has a molecular weight of 274.28 . The compound is a solid at room temperature .


Molecular Structure Analysis

The compound has a complex structure that includes a cyclopenta[c]quinoline ring system. The InChI code for the compound is 1S/C14H14N2O4/c1-7-5-8(16(19)20)6-11-9-3-2-4-10(9)13(14(17)18)15-12(7)11/h2-3,5-6,9-10,13,15H,4H2,1H3,(H,17,18) .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Aromatic δ-peptides Synthesis and Structural Studies

A study detailed the synthesis and structural characterization of helical, quinoline-derived oligoamide foldamers, showcasing the potential of quinoline derivatives in designing novel peptides with unique structural properties. The research highlights the synthesis process, starting from nitroaniline and progressing through various chemical transformations to achieve oligomers with defined helical conformations stabilized by intramolecular hydrogen bonds (Jiang et al., 2003).

Pyrrolo[4,3,2-de]quinolines Synthesis

Another study presented the synthesis of Pyrrolo[4,3,2-de]quinolines, exploring the transformation of dimethoxyquinoline through nitration and other reactions, leading to complex quinoline derivatives. This research provides a glimpse into the synthetic versatility of quinoline compounds and their potential applications in creating diverse molecular frameworks (Roberts et al., 1997).

Antimycobacterial Evaluation of Quinoline Derivatives

A study on novel ofloxacin derivatives, including quinoline carboxylic acids, evaluated their antimycobacterial activities. This research underscores the potential medical applications of quinoline derivatives in developing new treatments against mycobacterial infections (Dinakaran et al., 2008).

Photophysical Properties of Quinoline-based Fluorophores

Research into azole-quinoline-based fluorophores explored their synthesis and photophysical properties, indicating the potential of quinoline derivatives in developing new materials for optical applications. The study demonstrates the compounds' dual emissions and thermal stability, suggesting their utility in various technological applications (Padalkar & Sekar, 2014).

Properties

IUPAC Name

6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-7-5-8(16(19)20)6-11-9-3-2-4-10(9)13(14(17)18)15-12(7)11/h2-3,5-6,9-10,13,15H,4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMGHDYQCQVRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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